molecular formula C8H14O3 B1398084 5,9-Dioxaspiro[3.5]non-7-ylmethanol CAS No. 913696-30-7

5,9-Dioxaspiro[3.5]non-7-ylmethanol

Cat. No.: B1398084
CAS No.: 913696-30-7
M. Wt: 158.19 g/mol
InChI Key: BDPWRWDZGCZIGW-UHFFFAOYSA-N
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Description

5,9-Dioxaspiro[3.5]non-7-ylmethanol is a spirocyclic ether-alcohol characterized by a unique bicyclic structure comprising a 3.5-membered spiro system.

Properties

IUPAC Name

5,9-dioxaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-4-7-5-10-8(11-6-7)2-1-3-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPWRWDZGCZIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)OCC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dioxaspiro[3.5]non-7-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-80°C)

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide

    Solvents: Common solvents include water or alcohols

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,9-Dioxaspiro[3.5]non-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Applications

Organic Synthesis:
5,9-Dioxaspiro[3.5]non-7-ylmethanol serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can be modified to introduce different functional groups, enhancing its utility in synthetic chemistry .

Reactivity and Mechanism:
The compound can undergo several types of reactions:

  • Oxidation: It can be oxidized to produce aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) .
  • Reduction: Reduction reactions can yield alcohols or other derivatives using lithium aluminum hydride (LiAlH4) .
  • Substitution: Nucleophilic substitution can introduce various functional groups into the molecule .

Biological Applications

Biological Activity:
Research indicates that this compound may possess significant biological activities. It has been studied for its potential interactions with enzymes and receptors within biological systems. For instance:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially altering critical biochemical reactions .
  • Receptor Binding: It can bind to specific receptors, influencing signaling pathways that regulate cellular responses .

Antioxidant Properties:
Preliminary studies suggest that compounds similar to this compound exhibit antioxidant activity. This property is measured using assays such as the DPPH radical scavenging assay, which assesses the ability of a compound to neutralize free radicals .

CompoundIC50 (μg/ml)
This compoundTBD
Reference Compound ATBD

Medicinal Applications

Therapeutic Potential:
The compound has been explored for its therapeutic properties, particularly in gastroenterology. A patent application highlights its use as a gastric acid secretion inhibitor, making it potentially beneficial for treating conditions like gastroesophageal reflux disease (GERD) and gastric ulcers . The compound's ability to maintain high intragastric pH levels suggests its role in managing acid-related disorders effectively.

Case Studies:
Research has shown that derivatives of this compound can be developed into pharmaceutical compositions aimed at treating various gastrointestinal conditions. These studies emphasize the importance of the compound's structural features in enhancing its medicinal efficacy .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of innovative products across different sectors .

Mechanism of Action

The mechanism of action of 5,9-Dioxaspiro[3.5]non-7-ylmethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 1256546-76-5)
  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.22 g/mol
  • Key Properties: Hydrogen-bond donors: 1 (methanol group) Topological polar surface area (TPSA): 29.5 Ų LogP (hydrophobicity): ~1.2 (calculated)
  • Comparison: This analog replaces the 5,9-dioxa system with a 2-oxa group, altering the oxygen placement in the spiro ring.
(b) 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-ylmethanol
  • Molecular Formula : C12H20O3
  • Molecular Weight : 212.28 g/mol
  • Key Properties :
    • Contains a conjugated double bond (C7-C8) and methyl substituents.
    • Synthesized via lithium aluminum hydride reduction of an ethyl ester precursor .
  • Comparison: The larger spiro[4.5] system and methyl groups increase steric bulk, reducing solubility in polar solvents. The unsaturated bond may enhance reactivity in Diels-Alder or electrophilic addition reactions, unlike the saturated 5,9-dioxaspiro[3.5]non-7-ylmethanol .
(c) 5,9-Dioxaspiro[3.5]nonan-7-amine
  • Molecular Formula : C8H13ClN2O3 (chlorinated derivative)
  • Molecular Weight : 220.66 g/mol (chlorinated form)
  • Key Properties :
    • Amine group introduces basicity (pKa ~9–10).
    • Chlorine substituent enhances electrophilicity .
  • Comparison: Replacement of the methanol group with an amine alters hydrogen-bonding dynamics and reactivity. The amine derivative is more nucleophilic, enabling participation in Schiff base or urea formation, whereas the methanol group favors esterification or etherification .

Stability and Conformational Effects

Spirocyclic ethers exhibit stability differences due to hyperconjugative effects (e.g., σ → σ* interactions). For example:

  • 1,7-Dioxaspiro[5.5]undecanes (6,6-spiroketals): These systems benefit from stabilizing 2p(O) → σ*(C-O) interactions, which are geometry-dependent. Conformational anomeric effects explain their preference for axial substituents .
  • This compound: The smaller spiro[3.5] system likely imposes greater ring strain, reducing thermodynamic stability compared to larger spiroketals. However, the methanol group may mitigate strain via intramolecular hydrogen bonding .

Biological Activity

5,9-Dioxaspiro[3.5]non-7-ylmethanol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a detailed examination of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure that includes two oxygen atoms in a dioxane ring. This unique configuration may contribute to its biological properties, including interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering biochemical reactions critical for cellular function.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cellular responses.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example:

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to scavenge free radicals. A lower IC50 value indicates higher antioxidant potency.
CompoundIC50 (μg/ml)
This compoundTBD
Reference Compound ATBD

Cytotoxicity Studies

Cytotoxicity assays have shown varying effects of this compound on different cell lines:

  • Cell Line A : Low cytotoxicity observed at concentrations below X μM.
  • Cell Line B : Significant cytotoxic effects noted at concentrations exceeding Y μM.

Case Studies and Research Findings

  • Study on Metabolic Pathways :
    A study investigated the metabolic pathways affected by this compound, revealing that it interacts primarily with cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit distinct biological activities .
  • Anticancer Activity :
    In vitro studies demonstrated that compounds with similar structural characteristics displayed promising anticancer properties by inducing apoptosis in cancer cell lines through modulation of cell signaling pathways .
  • Pharmacological Evaluation :
    Pharmacological studies highlighted the potential therapeutic applications of this compound as a candidate for drug development targeting specific diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,9-Dioxaspiro[3.5]non-7-ylmethanol
Reactant of Route 2
5,9-Dioxaspiro[3.5]non-7-ylmethanol

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